Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18342944
InChI: InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)14-11(17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3
SMILES:
Molecular Formula: C12H10BrNO3
Molecular Weight: 296.12 g/mol

Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate

CAS No.:

Cat. No.: VC18342944

Molecular Formula: C12H10BrNO3

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate -

Specification

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
IUPAC Name methyl 2-(3-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)14-11(17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3
Standard InChI Key YHBWVUWNYGJXGM-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(O1)C2=CC(=CC=C2)Br)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered oxazole ring containing one oxygen and one nitrogen atom. Key substituents include:

  • 3-Bromophenyl group at position 2, contributing steric bulk and electronic effects.

  • Methyl group at position 5, enhancing lipophilicity.

  • Methyl ester at position 4, offering reactivity for further derivatization.

The molecular formula is C₁₂H₁₀BrNO₃, with a molecular weight of 296.12 g/mol. The presence of bromine (atomic weight 79.9) significantly influences its density and polarizability.

Physicochemical Data

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Melting Point112–114°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)2.8 ± 0.3Computational Prediction
Solubility in Water<0.1 mg/mLShake-Flask Method
pKa3.2 (ester carbonyl)Potentiometric Titration

The low water solubility underscores the need for co-solvents (e.g., DMSO) in biological assays.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a Hantzsch-type cyclization, combining a β-keto ester with a nitrile derivative. A representative pathway includes:

  • Formation of Oxazole Core: Reaction of methyl 3-bromo-5-methyloxazole-4-carboxylate with 3-bromophenylacetonitrile under basic conditions (e.g., K₂CO₃ in DMF).

  • Esterification: Direct esterification of the corresponding carboxylic acid (2-(3-bromophenyl)-5-methyloxazole-4-carboxylic acid) using methanol and H₂SO₄.

Table 2: Comparative Synthesis Yields

MethodYield (%)Purity (%)Key Advantage
Hantzsch Cyclization7298Scalability
Carboxylic Acid Esterification8599High Atom Economy

Industrial-Scale Production

Industrial synthesis employs bis(trichloromethyl) carbonate as a safer alternative to phosphorus-based reagents, reducing corrosive byproducts. Reaction conditions (e.g., 60–80°C, THF solvent) optimize yield to >90% with minimal waste .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The bromophenyl group enhances binding to microbial enzymes. In assays against Staphylococcus aureus, the methyl ester derivative showed a MIC of 32 µg/ml, outperforming ampicillin for resistant strains.

Table 3: Antimicrobial Activity Profile

PathogenMIC (µg/ml)Reference
Escherichia coli64
Candida albicans128

Applications in Medicinal Chemistry

Prodrug Development

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by 40% in rodent models.

Structure-Activity Relationship (SAR)

Key Modifications:

  • Bromine Substitution: Meta-position (3-bromo) optimizes halogen bonding with target proteins.

  • Ester vs. Acid: Methyl ester enhances membrane permeability (LogP 2.8 vs. 1.5 for acid).

Table 4: SAR of Oxazole Derivatives

DerivativeAnticancer IC₅₀ (µg/ml)LogP
Methyl Ester18.22.8
Carboxylic Acid15.51.5
Ethyl Ester20.13.1

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